
6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine is a heterocyclic compound that features a naphthyridine core substituted with a chloro group at the 6th position and a 2-methylbenzyl group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the naphthyridine core, which can be derived from commercially available precursors.
Benzylation: The 2-methylbenzyl group is introduced via a nucleophilic substitution reaction, often using a benzyl halide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the naphthyridine core.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups.
科学研究应用
6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound can interact with nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
6-Chloro-2-methylbenzyl-1,8-naphthyridine: A closely related compound with similar structural features.
2-(2-Methylbenzyl)-1,8-naphthyridine: Lacks the chloro group but shares the naphthyridine core and benzyl substitution.
Uniqueness
6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine is unique due to the presence of both the chloro and 2-methylbenzyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance its reactivity and specificity in various applications.
属性
分子式 |
C16H13ClN2 |
|---|---|
分子量 |
268.74 g/mol |
IUPAC 名称 |
6-chloro-2-[(2-methylphenyl)methyl]-1,8-naphthyridine |
InChI |
InChI=1S/C16H13ClN2/c1-11-4-2-3-5-12(11)9-15-7-6-13-8-14(17)10-18-16(13)19-15/h2-8,10H,9H2,1H3 |
InChI 键 |
DOHWHGVFQHINFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CC2=NC3=NC=C(C=C3C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




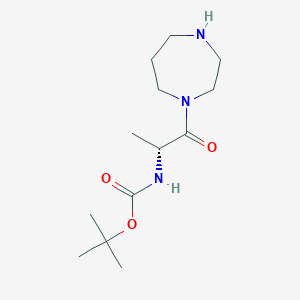

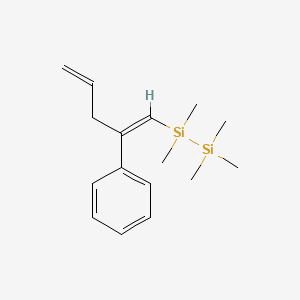
![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)
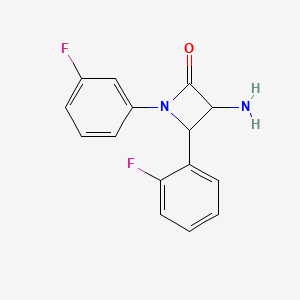
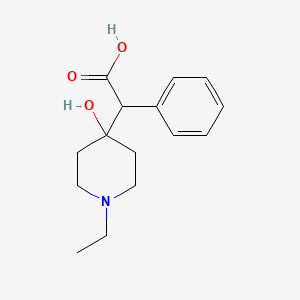
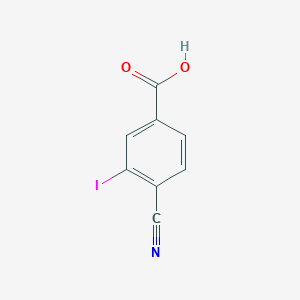
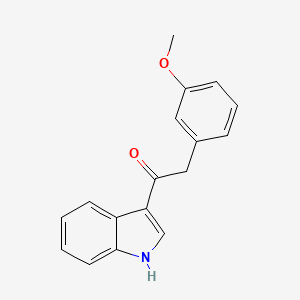
![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)



